molecular formula C12H20ClN5 B12222887 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12222887
M. Wt: 269.77 g/mol
InChI Key: ZBWBPINPUQQAKR-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by two distinct pyrazole rings. One ring features a 1,4-dimethyl substitution pattern, while the other incorporates an isopropyl group at the N1 position.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-8-11-10(3)7-15-16(11)4;/h5-7,9,13H,8H2,1-4H3;1H

InChI Key

ZBWBPINPUQQAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations in Pyrazole Derivatives
  • N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine: This compound replaces the isopropyl group with a dimethylaminobenzyl moiety, introducing aromaticity and electron-donating groups. The molecular formula (C₁₄H₂₁ClN₄) and molar mass (280.8 g/mol) reflect increased complexity compared to the target compound .
  • 4-Aminoquinoline Derivatives (e.g., Compound 22): These feature a quinoline core instead of a pyrazole, with a benzo[d]thiazol-5-amine substituent. The bulkier aromatic system may alter solubility and receptor interaction profiles compared to the target compound’s pyrazole-amine framework .
Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,4-dimethyl (Pyrazole A); isopropyl (Pyrazole B) C₁₂H₂₀N₆ 248.34 Dual pyrazole system with hydrophobic and amine functionalities
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-... 1,4-dimethyl (Pyrazole); dimethylaminobenzyl C₁₄H₂₁ClN₄ 280.80 Aromatic benzyl group introduces π-π stacking potential
Compound 22 () Quinoline core; benzo[d]thiazol-5-amine C₂₀H₁₆N₄S 344.44 Extended aromatic system may reduce solubility
5-(4-Methoxyphenyl)-3-phenyl-... () 4-Methoxyphenyl; carboximidamide C₁₇H₁₆N₄O 300.34 Carboximidamide enhances hydrogen bonding

Physicochemical and Functional Comparisons

Hydrogen-Bonding and Crystallinity

The target compound’s amine group enables hydrogen bonding, a critical factor in crystal packing and intermolecular interactions. In contrast, the isopropyl group in the target compound may introduce steric hindrance, reducing crystal symmetry compared to smaller substituents like methyl .

Solubility and Lipophilicity
  • The isopropyl group in the target compound increases lipophilicity (logP ~2.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
  • Compounds with methoxy or hydroxyl substituents (e.g., 5-(4-Methoxyphenyl)-... in ) show higher solubility due to polar functional groups, albeit at the expense of logP values .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dual pyrazole structure with distinct substitution patterns that enhance its stability and reactivity. The molecular formula is C12H20N5C_{12}H_{20}N_5 with a molecular weight of 269.77 g/mol. The unique characteristics of this compound make it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues.
  • Anti-inflammatory Effects : Compounds similar to this pyrazole derivative exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including this compound against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism
N-[...]-5-aminoMCF7 (Breast)3.79CDK inhibition
N-[...]-4-aminoSF268 (Brain)12.50Apoptosis induction
N-[...]-5-aminoNCI-H460 (Lung)42.30Cytotoxicity

These results indicate that the compound shows promising potential against various cancer types through mechanisms such as apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

StudyModelResult
Bouabdallah et al. (2022)Murine model of inflammationSignificant reduction in inflammatory markers
Wei et al. (2022)In vitro cytokine assayDecreased TNF-alpha production

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: MCF7 Cell Line Inhibition

In a study conducted by Bouabdallah et al., N-[...]-5-amino was evaluated for its effects on the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity and suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties revealed that treatment with N-[...]-4-amino resulted in significant decreases in pro-inflammatory cytokines in a murine model, highlighting its potential application in inflammatory disorders.

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